molecular formula C12H18N2O B14179145 1-(4-Aminophenyl)azepan-4-ol CAS No. 847455-20-3

1-(4-Aminophenyl)azepan-4-ol

Cat. No.: B14179145
CAS No.: 847455-20-3
M. Wt: 206.28 g/mol
InChI Key: AWTTVHNWJGYULI-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)azepan-4-ol is a chemical compound with the molecular formula C11H16N2O. It is characterized by the presence of an azepane ring, which is a seven-membered heterocyclic ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminophenyl)azepan-4-ol typically involves the reaction of 4-aminophenyl derivatives with azepane precursors. One common method involves the reduction of 4-nitrophenylazepane using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminophenyl)azepan-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Aminophenyl)azepan-4-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)azepan-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Aminophenyl)azepan-4-ol is unique due to its specific combination of an azepane ring and an aminophenyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

847455-20-3

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

1-(4-aminophenyl)azepan-4-ol

InChI

InChI=1S/C12H18N2O/c13-10-3-5-11(6-4-10)14-8-1-2-12(15)7-9-14/h3-6,12,15H,1-2,7-9,13H2

InChI Key

AWTTVHNWJGYULI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCN(C1)C2=CC=C(C=C2)N)O

Origin of Product

United States

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